molecular formula C22H17ClFN3O4S B2959610 N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207037-80-6

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2959610
CAS No.: 1207037-80-6
M. Wt: 473.9
InChI Key: MPZOQDRYBUDIPF-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative characterized by a thieno[3,2-d]pyrimidin-4-one core substituted at the 7-position with a 4-fluorophenyl group. The acetamide side chain is linked to a 5-chloro-2,4-dimethoxyphenyl moiety, introducing electron-withdrawing (chloro, fluorophenyl) and electron-donating (methoxy) groups.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-30-17-8-18(31-2)16(7-15(17)23)26-19(28)9-27-11-25-20-14(10-32-21(20)22(27)29)12-3-5-13(24)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZOQDRYBUDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and databases to present a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClFN3O4SC_{22}H_{17}ClFN_3O_4S with a molecular weight of 473.9 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC22H17ClFN3O4SC_{22}H_{17}ClFN_3O_4S
Molecular Weight473.9 g/mol
CAS Number1207037-80-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant focus has been on its ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of similar thieno[3,2-d]pyrimidine compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting a potential for targeted cancer therapy.

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways. This is particularly relevant for targeting pathways associated with tumor growth and survival.
  • Case Studies : In vitro studies have shown that compounds structurally related to this compound display IC50 values in the low micromolar range against several human cancer cell lines (e.g., U937 and THP-1) .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication processes, particularly in adenoviruses.

  • Selectivity Index : Compounds similar to this structure have demonstrated selectivity indexes greater than 100 against human adenovirus (HAdV), indicating a promising therapeutic window .
  • Mechanistic Insights : It is hypothesized that the compound interferes with viral DNA replication or other critical stages in the viral life cycle .

Other Pharmacological Effects

Emerging data indicate that this compound may possess additional biological activities beyond anticancer and antiviral effects:

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of cytokine production.
  • Neuroprotective Effects : There is preliminary evidence indicating neuroprotective effects, which may be beneficial in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Thienopyrimidine derivatives share a fused thiophene-pyrimidine core but differ in substituents and side chains, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 7-(4-fluorophenyl), N-(5-chloro-2,4-dimethoxyphenyl)acetamide ~480 (estimated) Not reported Not explicitly reported -
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetamide Thieno[2,3-d]pyrimidin-4-one 5-(thiophen-2-yl), N-(4-chlorophenyl)thiazolidinone 503 175–177 Anti-breast cancer
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl), sulfanyl, N-(2-trifluoromethylphenyl) 409.888 Not reported Not reported
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 7-phenyl, N-(2-chloro-4-methylphenyl) 409.888 Not reported Not reported
2-(2-Methyl-4-oxo-thieno[2,3-d]pyrimidin-3-yl)-N-(3-tert-butylisoxazol-5-yl)acetamide Thieno[2,3-d]pyrimidin-4-one 2-methyl, N-(3-tert-butylisoxazol-5-yl) Not reported Not reported FLT3 kinase inhibition

Key Observations:

Substituent Effects on Activity: The 4-fluorophenyl group in the target compound may enhance hydrophobic interactions in biological targets compared to the thiophen-2-yl group in 's compounds .

Synthetic Routes: The target compound likely shares synthetic steps with and , such as condensation of chloroacetamide intermediates with thienopyrimidine precursors . Yields for analogs range from 60–75%, influenced by steric and electronic effects of substituents .

Physical Properties :

  • High melting points (>175°C) in 's compounds suggest crystalline stability, a trait likely shared by the target compound due to its rigid core and polar groups .

Pharmacokinetic Considerations

  • However, analogs in (e.g., compound 9, 503 g/mol) retained activity, indicating possible exceptions .
  • Solubility : Methoxy and chloro groups may balance hydrophilicity and lipophilicity, but the 4-fluorophenyl group could reduce aqueous solubility compared to unsubstituted phenyl analogs .

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